molecular formula C27H44O8 B1680584 Rhapontisterone CAS No. 137476-71-2

Rhapontisterone

Cat. No.: B1680584
CAS No.: 137476-71-2
M. Wt: 496.6 g/mol
InChI Key: PJHYXCVCRWJEMV-XYFSXPBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhapontisterone involves several steps, including the extraction of the compound from natural sources such as Rhaponticum uniflorum. The extraction process typically involves the use of ethanol as a solvent, followed by purification using adsorptive resins and adsorbents to remove impurities .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification methods as those used in laboratory settings. The use of large-scale extraction techniques and advanced purification methods would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions: Rhapontisterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups in this compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rhapontisterone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Rhapontisterone is similar to other phytoecdysteroids such as 20-hydroxyecdysone, 2-deoxy-20-hydroxyecdysone, and turkesterone . this compound is unique due to its specific molecular structure and its distinct biological activities. Unlike 20-hydroxyecdysone, which is widely studied and used, this compound’s unique effects on trehalose metabolism make it a compound of particular interest in insect physiology research.

Comparison with Similar Compounds

  • 20-Hydroxyecdysone
  • 2-Deoxy-20-hydroxyecdysone
  • Turkesterone

Properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3/t14-,16-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYXCVCRWJEMV-XYFSXPBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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